N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique molecular structure that combines various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
This compound belongs to the class of acetamides and can be categorized as a heterocyclic compound due to the presence of furan and diazatricyclo structures. Its design incorporates elements that suggest potential interactions with biological targets, particularly in cancer research and drug development.
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves several steps typically including:
Technical details regarding reaction conditions, yields, and purification methods are crucial for reproducibility but are often proprietary or detailed in specific research articles .
The molecular formula of N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is C₁₈H₁₈ClN₃O₄S. The structure includes:
The compound's molecular weight is approximately 455.9 g/mol. The structural representation can be depicted using SMILES notation: CCOC(=O)N1CCC2(CC1)Oc1ccc(Cl)cc1C1CC(c3ccc(OC)cc3)=NN12
, which provides a detailed view of its connectivity .
N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide may undergo various chemical reactions:
Technical details about these reactions include reaction conditions such as temperature, solvent choice, and catalysts employed.
The mechanism of action for N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oza... involves interaction with specific biological targets such as enzymes or receptors involved in disease processes:
Data supporting these mechanisms typically come from molecular docking studies and biological assays assessing activity against specific targets .
The physical properties of N-(3-chloro-4-methoxyphenyl)-2-{... include:
Property | Value |
---|---|
Molecular Weight | 455.9 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Chemical properties include reactivity patterns typical for acetamides and heterocycles:
Relevant data from studies often provide insights into these properties through experimental observations .
N-(3-chloro-4-methoxyphenyl)-2-{... has potential applications in:
Research indicates ongoing investigations into its efficacy and safety profiles for therapeutic use .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6